
o-Tolylhydrazine
Overview
Description
o-Tolylhydrazine: is an organic compound with the chemical formula CH₃C₆H₄NHNH₂ . It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by an o-tolyl group. This compound is commonly used in organic synthesis, particularly in the preparation of various hydrazones and other nitrogen-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions:
- One common method for preparing o-Tolylhydrazine involves the reduction of o-nitrotoluene using reducing agents such as iron and hydrochloric acid. The reaction proceeds as follows:
Reduction of o-Nitrotoluene: o-Nitrotoluene+3Fe+6HCl→this compound+3FeCl2+2H2O
Hydrazinolysis of o-Tolylhydrazone: Another method involves the hydrazinolysis of o-tolylhydrazone, which is obtained by the reaction of o-tolualdehyde with hydrazine hydrate.
Industrial Production Methods: Industrial production of this compound typically involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
o-Tolylhydrazine undergoes oxidation to form azo compounds or nitrogen-centered radicals. Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), or electrochemical methods.
Key Insight : Electrochemical oxidation using Er₂O₃@NiO nanocomposites achieves near-complete degradation of this compound derivatives, highlighting applications in environmental remediation .
Reduction Reactions
The hydrazine group can be reduced to form amines. Lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation are common methods.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
LiAlH₄ | THF, reflux, 6 h | o-Tolylamine | 82% | |
H₂ (1 atm), Pd/C | Methanol, RT, 3 h | o-Tolylamine | 90% |
Mechanism : Reduction proceeds via cleavage of the N–N bond, forming primary amines.
Condensation Reactions
This compound reacts with carbonyl compounds (aldehydes/ketones) to form hydrazones, which are intermediates in heterocyclic synthesis.
Example :
-
Hydrazone Formation
Carbonyl Source | Conditions | Yield | Reference |
---|---|---|---|
Isopropyl methyl ketone | AcOH, RT, 20 min | 85% | |
Benzaldehyde | Ethanol, reflux, 2 h | 92% |
Note : Electron-withdrawing substituents on carbonyl compounds accelerate reaction rates .
Cross-Coupling Reactions
Pd-catalyzed C–N coupling enables the synthesis of aryl hydrazines. Key catalysts include Pd[P(o-tolyl)₃]₂ and CyPF-tBu.
Substrate | Catalyst | Conditions | Yield | Reference |
---|---|---|---|---|
Aryl chlorides | Pd[P(o-tolyl)₃]₂/CyPF-tBu | KOH, THF, 100°C, 18 h | 97% | |
Heteroaryl bromides | Pd(OAc)₂/PPh₃ | NaOtBu, toluene, 80°C | 89% |
Mechanistic Insight : The reaction involves a rate-limiting step where hydrazine reacts with an arylpalladium(II) hydroxide intermediate .
Electrocatalytic Degradation
This compound derivatives are degraded via advanced oxidation processes (AOPs) using Er₂O₃@NiO nanocomposites.
Parameter | Value | Reference |
---|---|---|
Optimal potential | +1.2 V (vs. Ag/AgCl) | |
Degradation efficiency | 94% (after 30 min) | |
Major byproducts | CO₂, H₂O, NH₃ |
Application : Mitigation of environmental toxicity caused by hydrazine derivatives .
Substitution Reactions
This compound participates in nucleophilic substitution reactions, particularly with alkyl halides or amines.
Reagent | Conditions | Product | Yield | Reference |
---|---|---|---|---|
Ethyl bromide | K₂CO₃, DMF, 80°C, 6 h | N-Ethyl-o-tolylhydrazine | 75% | |
Aniline | HCl, ethanol, reflux, 4 h | N-Phenyl-o-tolylhydrazine | 68% |
Limitation : Steric hindrance from the o-tolyl group reduces reactivity in bulky substrates.
Scientific Research Applications
Scientific Research Applications of o-Tolylhydrazine
This compound is a hydrazine derivative with diverse applications in scientific research, including in chemistry, biology, and industry. It is also known to be toxic and carcinogenic, causing damage to the kidneys, liver, lungs, and central nervous system .
Chemical Properties and Structure
This compound has the molecular formula and is also known as this compound hydrochloride . Other names include 2-methylphenylhydrazinehcl, tolylhydrazine hydrochloride, and o-tolyl hydrazine hydrochloride . It has a molecular weight of 150.22 g/mol.
Applications
- Organic Synthesis: this compound is a reagent in organic synthesis for forming hydrazones and azo compounds.
- Enzyme Mechanisms and Protein Modifications: It is used in biology to study enzyme mechanisms and protein modifications.
- Development of New Materials and Chemical Processes: It is used in industry for the development of new materials and chemical processes.
- Electrocatalytic Behavior: Erbium oxide and nickel oxide nanocomposites have been evaluated for their electrocatalytic behavior against m-tolylhydrazine (a derivative of hydrazine) .
Chemical Reactions
This compound can undergo several chemical reactions:
- Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form azo compounds.
- Reduction: It can be reduced to form an amine using reducing agents like lithium aluminum hydride.
- Nucleophilic Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by halides or alkoxides.
1-Ethyl-1-(o-tolyl)hydrazine exhibits biological activity through interaction with cellular targets:
- Enzyme Inhibition: The hydrazine moiety can interact with enzymes, potentially inhibiting their activity by forming covalent bonds with active site residues.
- Antioxidant Activity: Hydrazine derivatives can scavenge free radicals, suggesting antioxidant properties.
- Antimicrobial Activity: It has antimicrobial properties against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.
Safety and Hazards
This compound is classified with the following hazards :
- Harmful if swallowed
- Harmful in contact with skin
- Causes skin irritation
- Causes serious eye irritation
- Harmful if inhaled
- May cause respiratory irritation
Mechanism of Action
The mechanism of action of o-Tolylhydrazine involves its ability to act as a nucleophile due to the presence of the hydrazine group. It can form stable complexes with various electrophiles, facilitating a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and application.
Comparison with Similar Compounds
m-Tolylhydrazine: Similar structure but with the methyl group in the meta position.
p-Tolylhydrazine: Similar structure but with the methyl group in the para position.
Phenylhydrazine: Lacks the methyl group on the aromatic ring.
Uniqueness:
o-Tolylhydrazine: is unique due to the position of the methyl group, which influences its reactivity and the types of reactions it can undergo. The ortho position allows for specific interactions and steric effects that are not present in the meta or para isomers.
Biological Activity
o-Tolylhydrazine, a hydrazine derivative, has been the subject of various studies due to its potential biological activities, including antimicrobial, anticancer, and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
This compound (C8H10N2) is characterized by the presence of a tolyl group attached to a hydrazine moiety. Its structure can be represented as follows:
This compound exhibits various reactivity patterns due to the hydrazine functional group, which is known for its ability to form stable complexes with metals and react with electrophiles.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound and its derivatives. For instance, a study reported that various hydrazine derivatives, including this compound, exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showcasing the effectiveness of these compounds in inhibiting bacterial growth.
Table 1: Antimicrobial Activity of this compound Derivatives
Compound | Bacterial Strain | MIC (µg/mL) |
---|---|---|
This compound | E. coli | 32 |
S. aureus | 16 | |
m-Tolylhydrazine | Pseudomonas aeruginosa | 8 |
p-Tolylhydrazine | Bacillus subtilis | 4 |
The results indicate that this compound demonstrates promising antibacterial properties, particularly against Staphylococcus aureus, which is known for its clinical relevance.
Anticancer Activity
The anticancer potential of this compound has also been investigated. A study focusing on its derivatives found that certain compounds could inhibit cell proliferation in various cancer cell lines. Specifically, this compound was shown to induce apoptosis in colon cancer cells by activating caspase-3 pathways.
Case Study: Apoptotic Mechanism
In a controlled experiment, this compound was administered to HT29 colon cancer cells at a concentration of 10 µM for 24 hours. The following observations were made:
- Caspase-3 Activity : A significant increase in caspase-3 levels was noted, indicating the induction of apoptosis.
- DNA Damage : The compound caused an increase in 8-hydroxydeoxyguanosine (8-OHdG), a marker for oxidative DNA damage.
Table 2: Effects of this compound on HT29 Cells
Parameter | Control (µM) | Treated (10 µM) |
---|---|---|
Caspase-3 Activity | Baseline | Increased |
8-OHdG Levels | Baseline | Significantly Increased |
These findings suggest that this compound has potential as an anticancer agent through mechanisms involving apoptosis and DNA damage.
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated using various assays. It demonstrated significant radical scavenging activity compared to standard antioxidants like butylated hydroxytoluene (BHT).
Table 3: Antioxidant Activity Assay Results
Assay Type | IC50 (µg/mL) |
---|---|
DPPH Radical Scavenging | 25 |
ABTS Radical Scavenging | 30 |
The results indicate that this compound can effectively neutralize free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for o-Tolylhydrazine in academic settings?
The primary method involves diazotization of o-toluidine with sodium nitrite under acidic conditions, followed by reduction using sodium sulfite and neutralization to isolate o-Tolylhydrazine hydrochloride . Key steps include maintaining low temperatures (0–5°C) during diazotization to prevent side reactions and ensuring precise pH control during neutralization to avoid decomposition.
Q. How is this compound characterized to confirm structural integrity and purity?
Researchers typically use melting point analysis (decomposition at ~187°C for the hydrochloride salt) and spectroscopic methods (¹H/¹³C NMR, IR) to verify structure . Elemental analysis (C, H, N) and chromatographic techniques (HPLC, TLC) are employed to assess purity. For novel derivatives, high-resolution mass spectrometry (HRMS) is recommended .
Q. What are the primary applications of this compound in organic synthesis?
It is widely used to synthesize pyrazoline derivatives via hydrazination of alkynols, enabling access to biologically active heterocycles . Additionally, it forms hydrazones with aldehydes/ketones, serving as intermediates for identifying carbonyl compounds in analytical workflows .
Advanced Research Questions
Q. How does steric hindrance in this compound impact its reactivity in condensation reactions?
The ortho-methyl group introduces steric constraints, reducing reaction yields compared to para-substituted analogs. For example, in Zn(OTf)₂-catalyzed reactions with 3-butynol, o-Tolylhydrazine yields 88% pyrazoline, whereas p-Tolylhydrazine achieves 96% under identical conditions . Mitigation strategies include optimizing solvent polarity (e.g., ethanol vs. DMF) and increasing reaction time.
Q. What methodologies address low yields in this compound-mediated syntheses?
Catalyst screening (e.g., Lewis acids like Zn(OTf)₂) and temperature modulation (reflux vs. room temperature) improve efficiency . Pre-complexation of o-Tolylhydrazine with transition metals (e.g., Cu(I)) prior to reaction can also enhance nucleophilicity and reduce steric effects.
Q. How should researchers resolve contradictions in reported reaction outcomes involving this compound?
Systematic analysis of substituent effects (e.g., comparing ortho vs. para-substituted hydrazines) and reaction conditions (e.g., solvent, catalyst loading) is critical. For example, discrepancies in hydrazone formation yields may arise from differences in carbonyl compound electrophilicity or purification protocols .
Q. What analytical challenges arise when working with this compound, and how are they addressed?
The compound’s sensitivity to oxidation requires inert atmospheres (N₂/Ar) during reactions . Decomposition during storage can be mitigated by maintaining anhydrous conditions and low temperatures (−20°C). For quantification, reverse-phase HPLC with UV detection (λ = 254 nm) is preferred over gravimetric methods due to hygroscopicity .
Q. How can computational modeling enhance the design of this compound-based reactions?
Density Functional Theory (DFT) studies can predict steric and electronic effects of the ortho-methyl group on transition states, guiding catalyst selection. For instance, modeling Zn(OTf)₂ interactions with o-Tolylhydrazine reveals preferential coordination sites, informing mechanistic hypotheses .
Q. Methodological Recommendations
- Experimental Reproducibility : Document catalyst purity, solvent drying methods, and temperature gradients in detail .
- Data Interpretation : Use statistical tools (e.g., ANOVA) to validate yield differences between ortho and para analogs .
- Safety Protocols : Handle o-Tolylhydrazine hydrochloride in fume hoods due to its R36/37/38 hazards (irritation to eyes, respiratory system, and skin) .
Properties
IUPAC Name |
(2-methylphenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-6-4-2-3-5-7(6)9-8/h2-5,9H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCZGZDLUGUYLRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200941 | |
Record name | o-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
529-27-1 | |
Record name | (2-Methylphenyl)hydrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=529-27-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | o-Tolylhydrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000529271 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | o-Tolylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40200941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | o-tolylhydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.688 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-Tolylhydrazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9FLY8GU8UR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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